5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Description

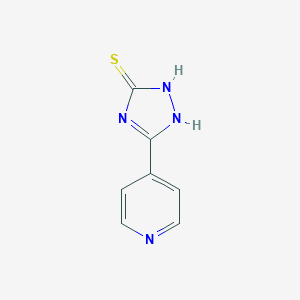

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTAXYKMCKLQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163781 | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-24-3, 14910-06-6 | |

| Record name | 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1477-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol from Isonicotinic Acid Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a valuable heterocyclic compound, from the readily available starting material, isonicotinic acid hydrazide (isoniazid). The synthesis proceeds via a two-step process involving the formation of a key intermediate, potassium N'-(isonicotinoyl)hydrazine-1-carbodithioate, followed by its cyclization.

Experimental Workflow

The overall synthetic process is a two-stage procedure. Initially, isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to form a stable potassium dithiocarbazinate salt. This intermediate is then cyclized under basic conditions to yield the final 1,2,4-triazole-3-thiol product.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The synthesis is performed in two distinct steps as detailed below.

Step 1: Synthesis of Potassium N'-(isonicotinoyl)hydrazine-1-carbodithioate

This initial step involves the nucleophilic addition of isonicotinic acid hydrazide to carbon disulfide in a basic medium.

Methodology:

-

A solution of potassium hydroxide (0.02 mol) in absolute ethanol (40 ml) is prepared in a round-bottom flask.

-

Isonicotinic acid hydrazide (0.02 mol) is added to the solution and stirred until fully dissolved.

-

The flask is cooled in an ice bath, and carbon disulfide (0.02 mol) is added dropwise with continuous stirring over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours.[1]

-

The resulting precipitate, the potassium dithiocarbazinate salt, is collected by filtration, washed with cold ether, and dried under vacuum.

Step 2: Synthesis of this compound

The intermediate salt is then cyclized by heating in an aqueous basic solution.

Methodology:

-

The dried potassium N'-(isonicotinoyl)hydrazine-1-carbodithioate (0.015 mol) is suspended in a 10% aqueous solution of potassium hydroxide (20 ml).

-

The mixture is heated under reflux for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.

-

The reaction mixture is then cooled to room temperature and filtered to remove any insoluble impurities.

-

The clear filtrate is cooled in an ice bath and carefully acidified to a pH of 5-6 with concentrated hydrochloric acid.

-

The resulting white precipitate is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford pure this compound.

Reaction Mechanism

The formation of the triazole ring proceeds through a nucleophilic attack and subsequent dehydration.

Caption: Proposed mechanism for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₄S | [2] |

| Molecular Weight | 178.22 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 350 °C | [3] |

| Yield | 93.6% | [3] |

| FT-IR (cm⁻¹) | 3195 (N-H), 1610 (C=N), 1272 (C=S) | [3][4] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 13.90 (br. s, 2H, NH/SH), 8.67 (d, 2H), 7.79 (d, 2H) | [3][4] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 168.19 (C=S), 151.10 (C2,6-pyridyl), 148.85 (C-triazole), 133.03 (C4-pyridyl), 119.98 (C3,5-pyridyl) | [3][4] |

References

An In-depth Technical Guide to the Preparation and Characterization of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocol for its preparation, summarizes its key physicochemical and spectroscopic properties, and presents a visual representation of the synthetic workflow.

Introduction

This compound is a versatile molecule incorporating both a pyridine ring and a triazole-thiol moiety. These structural features bestow upon it a range of interesting chemical properties and potential biological activities. The triazole ring is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The thiol group provides a reactive handle for further chemical modification and can participate in coordination with metal ions, making it a valuable ligand in coordination chemistry. This guide serves as a practical resource for researchers engaged in the synthesis and application of this compound.

Experimental Protocol: Synthesis of this compound

This section details the experimental procedure for the synthesis of the title compound from readily available starting materials.

Reaction Scheme:

Materials:

-

Isoniazid (Isonicotinic acid hydrazide)

-

Thiourea

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Hydrochloric Acid (HCl) (for neutralization, if necessary)

Procedure:

A synthetic method for obtaining 3-(Pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione involves the reaction of isonicotinic acid hydrazide with thiourea.[1]

Stage 1: Reaction of Isoniazid and Thiourea

-

In a reaction vessel, combine isonicotinic acid hydrazide (0.015 mol) and thiourea (0.06 mol).

-

Heat the mixture to 170°C.

Stage 2: Cyclization with Sodium Hydroxide

-

After the initial reaction, introduce a solution of sodium hydroxide to the reaction mixture to facilitate cyclization.

The yield for this reaction is reported to be 93.6%.[1]

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to obtain the final product.

Characterization Data

The structural identity and purity of the synthesized this compound have been confirmed through various analytical techniques. The key characterization data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₄S | |

| Molecular Weight | 178.21 g/mol | |

| Appearance | Powder | |

| Melting Point | 308-313 °C | |

| Solubility | Soluble in pyridine (10%, clear) | |

| CAS Number | 14910-06-6 |

Spectroscopic Data

| Technique | Observed Peaks/Shifts | Reference(s) |

| FT-IR (cm⁻¹) | 3195 (N-H), 1610 (C=N), 1272 (C=S) | [1] |

| ¹H NMR (δ, ppm) | 7.79 (d, 2H, J = 6.1 Hz, Pyridine H3,5), 8.67 (d, 2H, J = 6.1 Hz, Pyridine H2,6), 13.90 (br. s, 2H, NH) | [1] |

| ¹³C NMR (δ, ppm) | 119.98 (Pyridine C3,5), 133.03 (Pyridine C4), 148.85 (Triazole C5), 151.10 (Pyridine C2,6), 168.19 (Triazole C3) | [1] |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with the molecular weight. |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Technical Guide: Physicochemical Properties and Spectral Data of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and relevant experimental protocols for the heterocyclic compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. This molecule is a versatile building block in medicinal chemistry and materials science. This document consolidates key data to support research and development activities. Furthermore, it details an experimental workflow for assessing the biological activity of closely related derivatives, specifically in the context of neurodegenerative disease research, providing a practical application for this class of compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS: 14910-06-6) are summarized below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄S | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Appearance | White to cream crystalline powder | [2] |

| Melting Point | 308-313 °C (lit.) | [1][2] |

| LogP (predicted) | 1.15540 | |

| Polar Surface Area (PSA) | 93.26 Ų | |

| Solubility | Soluble in pyridine (10%, clear) | [1] |

| InChI Key | PBTAXYKMCKLQSM-UHFFFAOYSA-N | [1] |

| SMILES | Sc1n[nH]c(n1)-c2ccncc2 | [1] |

Spectral Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. The following tables present key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 13.90 | Broad Singlet | 2H | NH / SH protons | [2] |

| 8.67 | Doublet | 2H | Pyridyl H-2, H-6 | [2] |

| 7.79 | Doublet | 2H | Pyridyl H-3, H-5 | [2] |

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 168.19 | C=S (Thione form) | [2] |

| 151.10 | Pyridyl C-2, C-6 | [2] |

| 148.85 | Triazole C-5 | [2] |

| 133.03 | Pyridyl C-4 | [2] |

| 119.98 | Pyridyl C-3, C-5 | [2] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2.3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3195 | - | N-H stretch | [2] |

| 1610 | - | C=N stretch | [2] |

| 1272 | - | C=S stretch | [2] |

Mass Spectrometry (MS)

High-resolution mass spectrometry data confirms the elemental composition of the molecule. The following are predicted monoisotopic masses for common adducts.

Table 2.4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 179.03859 |

| [M+Na]⁺ | 201.02053 |

| [M-H]⁻ | 177.02403 |

| Exact Mass | 178.03131 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. This section outlines protocols for the synthesis of the title compound and a relevant biological assay for its derivatives.

Synthesis of this compound

This protocol is adapted from the reaction of isonicotinic acid hydrazide with thiourea.[2]

Materials:

-

Isonicotinic acid hydrazide

-

Thiourea

-

Sodium hydroxide (NaOH)

Procedure:

-

Combine isonicotinic acid hydrazide (1.0 equivalent) and thiourea (4.0 equivalents).

-

Heat the mixture to 170 °C. The reactants will melt and react.

-

Maintain the temperature for a duration sufficient to complete the initial condensation reaction.

-

After cooling, treat the resulting solid with an aqueous solution of sodium hydroxide to facilitate the cyclization and formation of the triazole-thiol.

-

Acidify the solution to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Below is a generalized workflow for the synthesis process.

References

Crystal Structure of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure analysis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry due to the therapeutic potential of 1,2,4-triazole derivatives. This document outlines the synthesis, spectroscopic characterization, and a comprehensive, albeit theoretical, look at its molecular geometry.

Disclaimer: The experimental crystallographic data for this compound, deposited in the Cambridge Structural Database (CSD) with deposition number CCDC 665214, could not be accessed for the preparation of this guide. Therefore, the quantitative data presented in the following tables are based on theoretical calculations from computational studies and are intended to provide an approximation of the molecule's geometry.

Molecular Structure and Theoretical Data

The molecular structure of this compound consists of a pyridine ring attached to a 1,2,4-triazole ring, which is further substituted with a thiol group. The molecule can exist in tautomeric forms, with the thione form generally being more stable.

Theoretically Calculated Molecular Geometric Parameters

The following tables summarize the calculated bond lengths, bond angles, and torsion angles for the this compound molecule. These values were obtained from density functional theory (DFT) calculations and provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Selected Calculated Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | N1 | 1.345 |

| C1 | N5 | 1.389 |

| C2 | N2 | 1.315 |

| C2 | N3 | 1.378 |

| N1 | N2 | 1.381 |

| C1 | S1 | 1.672 |

| C2 | C3 | 1.487 |

| C3 | C4 | 1.396 |

| C4 | C5 | 1.395 |

| C5 | N4 | 1.338 |

| C6 | N4 | 1.338 |

| C6 | C7 | 1.395 |

| C7 | C3 | 1.396 |

Table 2: Selected Calculated Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N1 | C1 | N5 | 109.8 |

| N1 | C1 | S1 | 125.1 |

| N5 | C1 | S1 | 125.1 |

| N2 | C2 | N3 | 111.2 |

| N2 | C2 | C3 | 124.4 |

| N3 | C2 | C3 | 124.4 |

| C1 | N1 | N2 | 105.3 |

| C2 | N2 | N1 | 112.5 |

| C2 | N3 | H3 | 120.0 (estimated) |

| C4 | C3 | C7 | 117.2 |

| C3 | C4 | C5 | 121.4 |

| C4 | C5 | N4 | 120.1 |

| C5 | N4 | C6 | 117.8 |

| N4 | C6 | C7 | 120.1 |

| C6 | C7 | C3 | 121.4 |

Table 3: Selected Calculated Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| N5 | C1 | N1 | N2 | -0.1 |

| S1 | C1 | N1 | N2 | 179.9 |

| N3 | C2 | N2 | N1 | 0.1 |

| C3 | C2 | N2 | N1 | -179.9 |

| C1 | N1 | N2 | C2 | 0.0 |

| N2 | C2 | C3 | C4 | -178.9 |

| N2 | C2 | C3 | C7 | 21.1 |

| C4 | C3 | C7 | C6 | 0.0 |

| C3 | C4 | C5 | N4 | 0.0 |

| C4 | C5 | N4 | C6 | 0.0 |

| C5 | N4 | C6 | C7 | 0.0 |

Experimental Protocols

This section details the generalized experimental procedures for the synthesis and crystal structure analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common synthetic route for this class of compounds involves the reaction of isoniazid (isonicotinic acid hydrazide) with a thiocyanate salt, followed by cyclization.

Materials:

-

Isoniazid

-

Potassium thiocyanate (or ammonium thiocyanate)

-

Hydrochloric acid

-

Sodium hydroxide (or another base for cyclization)

-

Ethanol (or other suitable solvent)

Procedure:

-

Formation of the Thiosemicarbazide Intermediate: Isoniazid is reacted with potassium thiocyanate in an acidic medium (e.g., hydrochloric acid). The mixture is typically heated under reflux for several hours.

-

Cyclization: The resulting acylthiosemicarbazide intermediate is then cyclized to form the 1,2,4-triazole ring. This is usually achieved by heating the intermediate in a basic solution (e.g., aqueous sodium hydroxide).

-

Purification: The crude product is cooled, and the pH is adjusted to precipitate the this compound. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to obtain pure crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: A high-quality single crystal of the compound is grown, typically by slow evaporation of a saturated solution of the purified product in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is maintained at a constant temperature (often 100 K or 293 K) while being rotated in the X-ray beam. The diffraction pattern is recorded as a series of images.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and crystal structure analysis of the title compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has provided an overview of the synthesis and structural aspects of this compound. While experimental crystallographic data was not directly accessible, the provided theoretical data offers valuable insight into the molecular geometry of this compound. The detailed experimental protocols and workflow diagrams serve as a useful resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. Access to the definitive experimental crystal structure would be invaluable for a more precise understanding and for applications in computational drug design and materials science.

Solubility Profile of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Due to a lack of extensive published quantitative data, this document focuses on the available solubility information and presents a standardized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to conduct and interpret solubility studies effectively.

Introduction

This compound is a versatile molecule with a wide range of potential applications, including in the development of new therapeutic agents and functional materials. Understanding its solubility in different organic solvents is a critical first step in many research and development activities, from designing synthetic routes and purification strategies to formulating drug delivery systems. The solubility of a compound is influenced by its molecular structure, the nature of the solvent, and environmental factors such as temperature. This guide aims to provide a foundational understanding of these aspects for this compound.

Quantitative Solubility Data

Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The most specific information found indicates its solubility in pyridine.

| Solvent | Solubility | Appearance of Solution |

| Pyridine | 10% | Clear |

This data is based on information from chemical suppliers and may not represent the full solubility profile under all conditions.[1][2][3]

The general solubility of 1H-1,2,4-triazole, a related parent compound, in various organic solvents such as ethanol, methanol, and acetone is described as "decent".[4] However, the substituted pyridyl and thiol groups in this compound will significantly influence its solubility characteristics compared to the parent triazole.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Standard laboratory glassware

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete removal of any suspended particles, centrifuge the saturated solution at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification of Dissolved Solute:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound in the solution.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

Tautomeric Forms of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the structural nuances of its thiol-thione tautomerism, supported by spectroscopic and computational data. Detailed experimental protocols for its synthesis and characterization are presented, along with visualizations of the tautomeric equilibrium and analytical workflows to facilitate a deeper understanding and further research in the application of this molecule.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The potential for tautomerism in substituted 1,2,4-triazoles, particularly those bearing a thiol group, is a critical aspect that influences their physicochemical properties, reactivity, and biological interactions. 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can exist in two primary tautomeric forms: the thiol form and the thione form. Understanding the equilibrium between these tautomers is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide synthesizes experimental and theoretical data to provide a detailed analysis of these tautomeric forms.

Tautomeric Equilibrium

The core of this compound's chemistry lies in the thiol-thione tautomerism. The equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom within the triazole ring. Computational studies, specifically using Density Functional Theory (DFT), have been employed to determine the relative stabilities of the possible tautomers. In the gas phase, the thione form is generally found to be the most stable tautomer.

Caption: Thiol-Thione Tautomeric Equilibrium.

Synthesis and Characterization

General Synthesis Protocol

The synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step process starting from isonicotinic acid hydrazide.

Step 1: Formation of Potassium Dithiocarbazinate Isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution. The mixture is stirred at room temperature to yield the corresponding potassium dithiocarbazinate salt.

Step 2: Cyclization to form the Triazole Ring The potassium dithiocarbazinate salt is then cyclized by refluxing with hydrazine hydrate. The reaction mixture is subsequently cooled and acidified to precipitate the crude product, which can be purified by recrystallization.

Caption: Synthetic Workflow for the Target Compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of the tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides key signals for the protons on the pyridine and triazole rings. The chemical shift of the N-H and S-H protons can be indicative of the dominant tautomeric form in a given solvent.

-

¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the C=S carbon in the thione form, typically in the range of 160-180 ppm. This is a strong indicator of the thione tautomer's presence.

Vibrational Spectroscopy (FT-IR and Raman):

-

FT-IR: The infrared spectrum of the thione form is characterized by a prominent C=S stretching vibration. The N-H stretching vibrations also provide evidence for the thione tautomer.

-

Raman: Raman spectroscopy complements FT-IR and is particularly useful for observing the S-H stretching vibration in the thiol form, which appears in a distinct region of the spectrum.

UV-Vis Spectroscopy: The electronic absorption spectra can differentiate between the tautomers. The thione form typically exhibits absorption maxima at different wavelengths compared to the thiol form due to the difference in their chromophoric systems.

Quantitative Data

The following tables summarize the key computational and experimental data for the characterization of the tautomeric forms.

Table 1: Calculated Relative Energies of Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |

| Thione | DFT/B3LYP | 6-311++G(d,p) | 0.00 (most stable) |

| Thiol | DFT/B3LYP | 6-311++G(d,p) | > 0 |

Note: The exact relative energy can vary based on the computational model and phase (gas or solvent).

Table 2: Key Spectroscopic Data

| Technique | Tautomeric Form | Key Signal/Vibration | Observed Range |

| ¹³C NMR | Thione | C=S | 160 - 180 ppm |

| FT-IR | Thione | C=S stretch | ~1100 - 1300 cm⁻¹ |

| FT-IR | Thione | N-H stretch | ~3100 - 3400 cm⁻¹ |

| Raman | Thiol | S-H stretch | ~2550 - 2600 cm⁻¹ |

Conclusion

The tautomerism of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a fundamental aspect of its chemistry, with the thione form being predominant. A thorough understanding of this equilibrium, facilitated by the combined application of spectroscopic analysis and computational chemistry, is paramount for the rational design of novel therapeutic agents and functional materials based on this versatile scaffold. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field.

Technical Guide: Physicochemical and Pharmacological Profile of 2-(3,4,5-Trimethoxyphenyl)cyclopropanamine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant signaling pathways of the psychoactive compound 2-(3,4,5-trimethoxyphenyl)cyclopropanamine, a cyclopropyl analog of mescaline. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. It includes tabulated physicochemical data, detailed experimental methodologies for synthesis and characterization, and a visual representation of its primary pharmacological mechanism of action.

A Note on Chemical Identification: The CAS number 14910-06-6, as specified in the topic query, is officially assigned to the compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol . However, the request for an in-depth guide for drug development professionals, including signaling pathways, strongly indicates that the intended subject is the pharmacologically active mescaline analog, 2-(3,4,5-trimethoxyphenyl)cyclopropanamine . This guide will focus on the latter, as it aligns with the core scientific requirements of the prompt. A data summary for the correctly identified CAS number 14910-06-6 is provided in Appendix A for clarity.

Introduction

2-(3,4,5-Trimethoxyphenyl)cyclopropanamine is a synthetic derivative of the naturally occurring psychedelic, mescaline. The replacement of the ethylamine side chain's terminal methyl group with a cyclopropane ring results in a conformationally constrained analog. Such structural modifications are of significant interest in medicinal chemistry as they can elucidate structure-activity relationships (SAR) and potentially modulate pharmacological properties such as receptor affinity, efficacy, and metabolic stability. Like mescaline, this compound is presumed to exert its primary psychoactive effects through interaction with the serotonin 5-HT₂A receptor. Understanding its chemical properties and biological activity is crucial for evaluating its potential as a research tool or therapeutic agent.

Chemical and Physical Properties

Quantitative data for 2-(3,4,5-trimethoxyphenyl)cyclopropanamine is limited in publicly available literature. The following table summarizes computed data from established chemical databases alongside general properties expected for a primary amine of this structure.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | --- | PubChem[1] |

| Molecular Weight | 223.27 g/mol | Computed | PubChem[2] |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine | --- | PubChem[3] |

| XLogP3-AA (LogP) | 1.1 | Computed | PubChem[2] |

| Hydrogen Bond Donors | 1 | Computed | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem[2] |

| Rotatable Bond Count | 4 | Computed | PubChem[2] |

| Topological Polar Surface Area | 53.7 Ų | Computed | PubChem[2] |

| Formal Charge | 0 | Computed | PubChem[2] |

| Physical State | Expected to be a solid at STP | Inferred | --- |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) and form water-soluble salts with acids.[4] | Inferred | General Amine Properties |

| Basicity (pKb) | Expected to be weakly basic | Inferred | General Amine Properties |

Experimental Protocols

Due to the scarcity of published, detailed experimental procedures for this specific molecule, a representative synthesis and characterization workflow is provided based on established methods for analogous 2-phenylcyclopropylamines and mescaline derivatives.

Synthesis: Corey-Chaykovsky Cyclopropanation Route

This method is a common strategy for forming cyclopropane rings from α,β-unsaturated carbonyl compounds.

Objective: To synthesize trans-2-(3,4,5-trimethoxyphenyl)cyclopropanamine.

Step 1: Knoevenagel Condensation to form the Cinnamic Ester

-

Reagents: 3,4,5-Trimethoxybenzaldehyde, Malonic acid, Pyridine, Piperidine.

-

Procedure: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine. Add a catalytic amount of piperidine.

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Filter the resulting precipitate (trans-3,4,5-trimethoxycinnamic acid), wash with cold water, and dry under vacuum.

Step 2: Esterification

-

Reagents: trans-3,4,5-Trimethoxycinnamic acid, Thionyl chloride, an alcohol (e.g., ethanol).

-

Procedure: Convert the cinnamic acid to its acid chloride using thionyl chloride.

-

Carefully add the acid chloride to an excess of cold ethanol to form the ethyl ester.

-

Purify the resulting ethyl cinnamate derivative by column chromatography.

Step 3: Corey-Chaykovsky Cyclopropanation

-

Reagents: Ethyl trans-3,4,5-trimethoxycinnamate, Trimethylsulfoxonium iodide, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO).

-

Procedure: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add NaH (1.1 eq) to dry DMSO.

-

Slowly add trimethylsulfoxonium iodide (1.1 eq) to the NaH suspension and stir until hydrogen evolution ceases, forming the ylide.

-

Cool the ylide solution in an ice bath and add a solution of the ethyl cinnamate derivative (1.0 eq) in DMSO dropwise.

-

Allow the reaction to stir at room temperature overnight. Quench the reaction by pouring it into cold water and extract the product with ethyl acetate.

-

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting cyclopropyl ester by column chromatography.[5]

Step 4: Curtius Rearrangement to the Amine

-

Reagents: Cyclopropyl ester, Hydrazine hydrate, Sodium nitrite, HCl, Benzyl alcohol, H₂/Pd-C.

-

Procedure: Convert the ester to the corresponding acyl hydrazide by refluxing with hydrazine hydrate.

-

Treat the acyl hydrazide with an acidic solution of sodium nitrite at 0°C to form the acyl azide.

-

Heat the acyl azide in a solvent such as toluene or benzyl alcohol to induce the Curtius rearrangement, forming the isocyanate, which is then trapped by the solvent to form a carbamate.

-

Hydrolyze the carbamate under acidic or basic conditions, or if a benzyl carbamate was formed, remove the protecting group via hydrogenolysis (H₂ gas, Pd/C catalyst) to yield the final primary amine product.

-

The amine can be isolated as a free base or precipitated as a hydrochloride or sulfate salt.

Characterization

Objective: To confirm the structure and purity of the synthesized 2-(3,4,5-trimethoxyphenyl)cyclopropanamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the final compound (as a salt or freebase) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis: The spectrum is expected to show characteristic signals for the aromatic protons on the trimethoxyphenyl ring, the methoxy group protons (as singlets around 3.8-3.9 ppm), and complex multiplets for the diastereotopic protons of the cyclopropane ring and the amine proton.[6]

-

¹³C NMR Analysis: The spectrum should display distinct signals for each unique carbon atom, including the three aromatic carbons bearing methoxy groups, the three unsubstituted aromatic carbons, the methoxy carbons, and the carbons of the cyclopropane ring.[6]

2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 224.28.[7]

3. Infrared (IR) Spectroscopy

-

Sample Preparation: Analyze the sample as a KBr pellet or a thin film.

-

Analysis: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-O stretching from the methoxy groups.

Biological Activity and Signaling Pathway

Mechanism of Action

Based on its structural similarity to mescaline, 2-(3,4,5-trimethoxyphenyl)cyclopropanamine is predicted to be a potent agonist at serotonin receptors, particularly the 5-HT₂A subtype. The psychedelic effects of classic hallucinogens are primarily mediated by their agonist activity at 5-HT₂A receptors, which are widely expressed in the cerebral cortex.

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves coupling to the Gq/11 family of G proteins.

-

Ligand Binding: The compound binds to the extracellular domain of the 5-HT₂A receptor.

-

Gq Protein Activation: This binding induces a conformational change in the receptor, which activates its coupled Gq protein by promoting the exchange of GDP for GTP on the α subunit (Gαq).

-

PLC Activation: The activated Gαq subunit dissociates from the βγ complex and stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream protein targets, resulting in modulation of neuronal excitability, gene expression, and ultimately, the profound alterations in perception and cognition associated with psychedelic effects.

Visualization of Signaling Pathway

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow Visualization

Caption: Synthesis and Characterization Workflow.

Conclusion

2-(3,4,5-Trimethoxyphenyl)cyclopropanamine represents an intriguing structural analog of mescaline, warranting further investigation. While experimental data on its physicochemical properties are sparse, established synthetic routes for similar compounds provide a clear path for its preparation and purification. Its presumed activity as a 5-HT₂A receptor agonist places it within a class of compounds with significant potential for neuroscience research and therapeutic development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and other related novel psychoactive compounds.

Appendix A: Data for CAS Number 14910-06-6

For the purpose of accurate chemical documentation, the properties of the compound officially assigned to CAS 14910-06-6 are provided below.

| Property | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| Molecular Formula | C₇H₆N₄S | Sigma-Aldrich |

| Molecular Weight | 178.22 g/mol | PubChem |

| Physical Form | Powder | Sigma-Aldrich |

| Melting Point | 308-313 °C (lit.) | Sigma-Aldrich |

| Assay | ≥98% | Chem-Impex |

References

- 1. 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine | C12H17NO3 | CID 21151752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropanamine, 2-(3,4,5-trimethoxyphenyl)- | C12H17NO3 | CID 28236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. shaunlacob.com [shaunlacob.com]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a variety of pharmacologically active agents. This document outlines the experimental protocols for its synthesis and NMR analysis, presents the spectral data in a clear, tabular format, and includes a visual representation of the synthetic pathway.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a two-step process commencing with isonicotinic acid hydrazide. The initial step involves the formation of an intermediate, which is subsequently cyclized to yield the target triazole.

Experimental Protocol: Synthesis

A widely adopted method for the synthesis of this compound involves the reaction of isonicotinic acid hydrazide with carbon disulfide in a basic medium, followed by cyclization.[1][2]

Step 1: Synthesis of Potassium dithiocarbazinate intermediate

-

Isonicotinic acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol.

-

Carbon disulfide is added dropwise to the stirred solution at a controlled temperature, typically below 30°C.

-

The reaction mixture is stirred for a period of 12 to 16 hours at room temperature.

-

The precipitated potassium dithiocarbazinate salt is then filtered, washed with ether, and dried.

Step 2: Cyclization to this compound

-

The dried potassium dithiocarbazinate intermediate is refluxed in water or an alcoholic solution.

-

The reaction is monitored for the evolution of hydrogen sulfide gas, indicating the progression of the cyclization.

-

Upon completion of the reaction, the solution is cooled and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.

Below is a diagram illustrating the synthetic workflow:

Caption: Synthetic pathway for this compound.

NMR Spectroscopic Data

The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. The data presented herein has been compiled from reputable sources and is presented for comparative and analytical purposes.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of the title compound.

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

¹H NMR Spectral Data

The proton NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the protons of the pyridyl and triazole rings, as well as the thiol and amine protons of the triazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.30 | Singlet | 1H | SH |

| ~9.33 | Singlet | 1H | NH |

| ~8.74 | Doublet | 2H | H-2', H-6' (Pyridyl) |

| ~7.90 | Doublet | 2H | H-3', H-5' (Pyridyl) |

Note: The chemical shifts for the NH and SH protons can be broad and may vary with concentration and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~163.2 | C=S (Thione tautomer) |

| ~150.3 | C-2', C-6' (Pyridyl) |

| ~146.0 | C-5 (Triazole) |

| ~135.6 | C-4' (Pyridyl) |

| ~121.6 | C-3', C-5' (Pyridyl) |

Note: The triazole ring can exist in tautomeric forms, which may influence the chemical shifts of the carbon atoms within the ring.

Logical Relationships in Spectroscopic Analysis

The structural assignment of the NMR signals is based on established chemical shift ranges for similar heterocyclic systems, multiplicity patterns arising from spin-spin coupling, and integration values corresponding to the number of protons. The relationship between the structure and the spectral data is outlined below.

Caption: Correlation between the molecular structure and NMR spectral features.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development in the field of medicinal chemistry.

References

An In-Depth Technical Guide to the FT-IR Spectroscopy of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. It includes detailed experimental protocols, a summary of key spectral data, and an interpretation of the vibrational modes, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile coordination chemistry and potential applications in the development of novel therapeutic agents and functional materials.[1] The molecule's structure, featuring both a pyridine ring and a triazole-thiol moiety, allows for diverse biological activities and makes it a valuable ligand in coordination chemistry.[2] FT-IR spectroscopy is a fundamental analytical technique for the structural elucidation and characterization of this molecule, providing a vibrational fingerprint that is sensitive to its functional groups and tautomeric forms.

A crucial aspect of 1,2,4-triazole-3-thiol derivatives is their existence in thione-thiol tautomeric forms. In the solid state, evidence suggests that these compounds predominantly exist in the thione form.[3][4] This is characterized by the presence of N-H and C=S vibrations and the absence of a distinct S-H stretching band.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent FT-IR spectral analysis.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process starting from isonicotinic acid hydrazide.

Workflow for Synthesis:

Detailed Procedure:

-

Preparation of Isonicotinic Acid Thiosemicarbazide: Isonicotinic acid hydrazide is reacted with ammonium thiocyanate.[5] This step involves the addition of the thiocyanate group to the hydrazide.

-

N-cyclization: The resulting isonicotinic acid thiosemicarbazide undergoes N-cyclization in an acidic medium, such as acetic acid, to yield 5-(pyridin-4-yl)-3H-1,2,4-triazole-3-thione.[5]

FT-IR Spectroscopic Analysis

The FT-IR spectrum of this compound is typically recorded in the solid phase.

Workflow for FT-IR Analysis:

Detailed Procedure:

-

Sample Preparation: A small amount of the synthesized this compound is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The raw spectral data is processed, which may include baseline correction and normalization, to produce the final spectrum for analysis.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The experimental vibrational frequencies and their assignments are summarized in the table below.[6]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3448 | ν(N-H) | N-H stretching (intermolecular H-bonding) |

| 3088, 3031 | ν(C-H) | Aromatic C-H stretching (pyridine ring) |

| 2985, 2923 | ν(N-H) | N-H stretching (triazole ring) |

| 1612 | ν(C=N) | C=N stretching (triazole ring) |

| 1558 | ν(C=C) | C=C stretching (pyridine ring) |

| 1488 | δ(N-H) | N-H in-plane bending |

| 1415 | ν(C-N) | C-N stretching |

| 1292 | ν(C=S) | C=S stretching (thione group) |

| 1222 | δ(C-H) | C-H in-plane bending (pyridine ring) |

| 1068 | Ring Breathing | Pyridine ring breathing |

| 995 | Ring Breathing | Triazole ring breathing |

| 825 | γ(C-H) | C-H out-of-plane bending (pyridine ring) |

| 686 | Ring Deformation | In-plane ring deformation |

| 628 | Ring Deformation | Out-of-plane ring deformation |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

Interpretation of Key Vibrational Bands:

-

N-H Stretching: The broad band observed around 3448 cm⁻¹ is indicative of intermolecular hydrogen-bonded N-H stretching. The bands at 2985 and 2923 cm⁻¹ are assigned to the N-H stretching vibrations within the triazole ring, consistent with the thione tautomer.[6] The absence of a sharp band in the 2500-2600 cm⁻¹ region, characteristic of S-H stretching, further supports the predominance of the thione form in the solid state.[4]

-

C-H Stretching: The bands observed above 3000 cm⁻¹ (3088 and 3031 cm⁻¹) are characteristic of aromatic C-H stretching vibrations from the pyridine ring.[6]

-

C=N and C=C Stretching: The strong absorption at 1612 cm⁻¹ is attributed to the C=N stretching vibration of the triazole ring. The band at 1558 cm⁻¹ corresponds to the C=C stretching of the pyridine ring.[6]

-

C=S Stretching: A significant band for confirming the thione tautomer is the C=S stretching vibration, which is observed at 1292 cm⁻¹.[6]

-

Ring Vibrations: The spectrum also shows several bands corresponding to the breathing and deformation modes of the pyridine and triazole rings, providing a detailed fingerprint of the heterocyclic core.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The analysis of the vibrational spectrum provides clear evidence for the presence of key functional groups and strongly supports the predominance of the thione tautomer in the solid state. This technical guide offers a foundational understanding of the synthesis, spectral analysis, and data interpretation for this important heterocyclic compound, which can aid researchers in its further application in drug discovery and materials science.

References

- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Aluminum Alloys

Introduction

Aluminum and its alloys are extensively used in various industries due to their favorable properties, including high strength-to-weight ratio and good thermal conductivity. However, they are susceptible to corrosion, particularly in aggressive environments containing chloride or acidic solutions. Organic corrosion inhibitors are a practical and effective means of protecting aluminum alloys from degradation. Among these, heterocyclic compounds containing nitrogen, sulfur, and pi-electrons have shown significant promise due to their ability to adsorb onto the metal surface and form a protective barrier.

This document provides detailed application notes and protocols for the use of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor for aluminum alloys. Due to the limited availability of data for this specific compound on aluminum, this document leverages data from closely related structural analogs, namely 3-amino-1,2,4-triazole-5-thiol (ATAT) and 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol , to provide comprehensive protocols and expected performance metrics. The fundamental principles of corrosion inhibition by triazole-thiol derivatives are applicable, and the data from these analogs serve as a strong predictive basis for the performance of this compound. A study on the target compound's effectiveness on mild steel further supports its potential as a corrosion inhibitor[1].

Principle of Corrosion Inhibition

The corrosion inhibition of aluminum alloys by this compound is attributed to the adsorption of the inhibitor molecules onto the metal surface. The molecule contains multiple active centers for adsorption: the triazole ring with its nitrogen atoms, the thiol group (-SH), and the pyridyl nitrogen atom. These features allow the molecule to form a stable, protective film on the aluminum surface, which acts as a barrier to the corrosive environment. The inhibition mechanism is generally considered to be a mixed-type, affecting both anodic and cathodic reactions, and involves both physisorption and chemisorption processes.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies on analogous compounds, providing an expected performance range for this compound.

Table 1: Potentiodynamic Polarization Data for 3-amino-1,2,4-triazole-5-thiol (ATAT) on Pure Aluminum in 3.5 wt.% NaCl Solution [2]

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) vs. Ag/AgCl (mV) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| 0.0 | -1356 | 1.88 | - |

| 1.0 | -1230 | 0.57 | 69.7 |

| 5.0 | -1100 | 0.40 | 78.7 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 3-amino-1,2,4-triazole-5-thiol (ATAT) on Pure Aluminum in 3.5 wt.% NaCl Solution [2]

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| 0.0 | 1.15 | 3.20 | - |

| 1.0 | 3.79 | 1.85 | 69.7 |

| 5.0 | 5.48 | 1.42 | 79.0 |

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on aluminum alloys. These protocols are based on standard electrochemical techniques used in corrosion science.

Protocol 1: Potentiodynamic Polarization Measurements

This method is used to determine the corrosion current density (icorr) and the inhibition efficiency (IE%).

1. Materials and Equipment:

- Potentiostat/Galvanostat

- Three-electrode electrochemical cell

- Aluminum alloy working electrode (e.g., AA6061, AA2024)

- Platinum or graphite counter electrode

- Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

- Corrosive medium (e.g., 0.1 M HCl or 3.5 wt.% NaCl solution)

- This compound

- Polishing materials (SiC papers of different grades, alumina slurry)

- Deionized water and acetone for cleaning

2. Procedure:

- Electrode Preparation:

- Mechanically polish the aluminum alloy working electrode with successive grades of SiC paper (e.g., 400, 600, 800, 1200 grit).

- Further polish with a fine alumina slurry (e.g., 0.05 µm) to a mirror finish.

- Rinse the electrode with deionized water, degrease with acetone, and dry in a stream of warm air.

- Solution Preparation:

- Prepare the corrosive medium (e.g., 0.1 M HCl or 3.5 wt.% NaCl).

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the corrosive medium itself, with sonication if necessary).

- Prepare test solutions with varying concentrations of the inhibitor (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) by diluting the stock solution in the corrosive medium.

- Electrochemical Measurement:

- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.

- Allow the working electrode to stabilize at its open circuit potential (OCP) for a specified time (e.g., 30-60 minutes).

- Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

- Record the resulting current density as a function of the applied potential.

- Data Analysis:

- Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.

- Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

This non-destructive technique provides information about the resistance and capacitance of the electrode/electrolyte interface.

1. Materials and Equipment:

- Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer (often integrated into modern potentiostats).

2. Procedure:

- Electrode and Solution Preparation:

- Follow the same procedure as in Protocol 1.

- Electrochemical Measurement:

- Assemble the three-electrode cell and allow the system to stabilize at OCP for 30-60 minutes.

- Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

- Record the impedance data.

- Data Analysis:

- Represent the impedance data as Nyquist and Bode plots.

- Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

- Calculate the inhibition efficiency (IE%) from the charge transfer resistance values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Proposed Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

This compound is a promising corrosion inhibitor for aluminum alloys due to its molecular structure, which is conducive to forming a stable protective film on the metal surface. The experimental protocols provided herein offer a standardized approach for evaluating its effectiveness. Based on data from closely related analogs, significant inhibition efficiencies can be expected. Further research should focus on obtaining direct experimental data for this specific compound on various aluminum alloys and in different corrosive media to fully characterize its performance and optimize its application.

References

Application Notes and Protocols: Pyridyl-Triazole-Thiol as a Steel Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mechanism of action of pyridyl-triazole-thiol compounds as effective corrosion inhibitors for steel, particularly in acidic environments. The inhibitory action is primarily attributed to the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier. This adsorption occurs through the interaction of heteroatoms (Nitrogen and Sulfur) and π-electrons of the pyridyl and triazole rings with the vacant d-orbitals of iron atoms. These application notes include experimental protocols for evaluating inhibitor performance using electrochemical techniques, surface analysis, and computational modeling. Quantitative data from various studies are summarized for comparative analysis.

Mechanism of Action

The corrosion inhibition mechanism of pyridyl-triazole-thiol on steel surfaces is a multi-faceted process involving the formation of a protective adsorbed film that acts as a barrier to corrosive agents. The key aspects of this mechanism are:

-

Adsorption: The inhibitor molecules adsorb onto the steel surface. This adsorption can be classified as:

-

Physisorption: Occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.

-

Chemisorption: Involves the sharing of electrons between the heteroatoms (N, S) of the pyridyl-triazole-thiol molecule and the vacant d-orbitals of iron atoms, forming a coordinate-type bond. The π-electrons of the aromatic rings also contribute to this interaction.[1]

-

-

Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the steel surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.

-

Mixed-Type Inhibition: Pyridyl-triazole-thiol derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[2]

The following diagram illustrates the proposed mechanism of action:

References

Application Notes and Protocols: Synthesis of Transition Metal Complexes with 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of transition metal complexes incorporating the versatile ligand 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. This heterocyclic compound is a subject of increasing interest due to the diverse coordination chemistry it affords and the potential applications of its metal complexes in medicinal chemistry and materials science. The protocols provided herein are based on established synthetic methodologies for closely related compounds and offer a foundational guide for the exploration of new coordination compounds.

Introduction

This compound is a multidentate ligand featuring several potential coordination sites: the pyridine nitrogen, the triazole ring nitrogens, and the exocyclic thiol group. The thiol group can exist in tautomeric equilibrium with a thione form, and deprotonation of the thiol proton upon complexation is common. This ligand's ability to bridge metal centers can lead to the formation of polynuclear complexes and coordination polymers. Transition metal complexes of pyridyl-triazole-thiol based ligands are being investigated for their biological activities, including antimicrobial and anticancer properties, as well as for their interesting magnetic and photoluminescent properties.

Experimental Protocols

Protocol 1: Synthesis of the Ligand this compound

This protocol describes the synthesis of the title ligand from isonicotinic acid hydrazide (isoniazid) and thiourea.

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl, for acidification)

Procedure:

-

A mixture of isonicotinic acid hydrazide (0.015 mol) and thiourea (0.06 mol) is heated at 170 °C for 1 hour.

-

After cooling, the solid mass is treated with a solution of sodium hydroxide.

-

The resulting solution is filtered and the filtrate is acidified with dilute hydrochloric acid to precipitate the product.

-

The precipitate is filtered, washed with water, and dried to yield this compound.[1]

Characterization:

-

Melting Point: 308-313 °C[2]

-

¹H NMR (DMSO-d₆, δ, ppm): 7.79 (d, 2H), 8.67 (d, 2H), 13.90 (br. s, 2H, NH/SH).[1]

-

¹³C NMR (DMSO-d₆, δ, ppm): 119.98, 133.03, 148.85, 151.10, 168.19.[1]

-

IR (cm⁻¹): 3195 (N-H), 1610 (C=N), 1272 (C=S).[1]

Protocol 2: General Synthesis of Transition Metal Complexes with this compound

The following is a general protocol for the synthesis of transition metal complexes of the title ligand. This procedure is adapted from the synthesis of complexes with the analogous 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and may require optimization for the specific metal salt and desired stoichiometry.[3]

Materials:

-

This compound (Ligand, L)

-

Transition metal salt (e.g., Ni(II) acetate, Cu(II) acetate, Zn(II) acetate)

-

Ethanol or Methanol

Procedure:

-

An ethanolic solution of the desired transition metal salt is prepared.

-

A separate ethanolic solution of this compound is prepared.

-

The metal salt solution is added to the ligand solution in a 1:2 metal-to-ligand molar ratio.[3]

-

The reaction mixture is refluxed for a period of 2-4 hours.[3]

-

The resulting colored precipitate is filtered, washed with hot ethanol or methanol, and dried.[3]

-

Recrystallization from a suitable solvent (e.g., ethanol, DMF) may be performed if necessary.

Data Presentation

The following tables summarize expected characterization data for transition metal complexes of this compound, based on data reported for analogous complexes.

Table 1: Expected Physicochemical Data for M(L)₂ Complexes

| Complex | Color | Expected Geometry |

| [Ni(L)₂] | Greenish | Tetrahedral/Octahedral |

| [Cu(L)₂] | Green | Square Planar/Distorted Octahedral |

| [Zn(L)₂] | White | Tetrahedral |

| [Cd(L)₂] | White | Tetrahedral |

Data is extrapolated from complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol.[3][4]

Table 2: Key Expected IR Spectral Data (cm⁻¹) for the Ligand and its Complexes

| Compound | ν(N-H) | ν(S-H) | ν(C=N) | ν(C-S) | ν(M-N) | ν(M-S) |

| Ligand (L) | ~3195 | ~2736 | ~1610 | ~673 | - | - |

| [Ni(L)₂] | Shifted | Absent | Shifted | Shifted | ~530 | ~459 |

| [Cu(L)₂] | Shifted | Absent | Shifted | Shifted | ~532 | ~428 |

| [Zn(L)₂] | Shifted | Absent | Shifted | Shifted | ~529 | ~432 |

Data is based on the characterization of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and its complexes. The disappearance of the ν(S-H) band is indicative of deprotonation and coordination via the sulfur atom.[4]

Table 3: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Compound | Pyridyl-H | N-H (triazole) | S-H |

| Ligand (L) | ~8.67, ~7.79 | ~13.90 | Present |

| [Zn(L)₂] | Shifted | Broadened/Shifted | Absent |

| [Cd(L)₂] | Shifted | Broadened/Shifted | Absent |

¹H NMR data for paramagnetic complexes (e.g., Ni(II), Cu(II)) will exhibit significant broadening and shifting of signals. The disappearance of the S-H proton signal upon complexation is a key indicator of coordination.[3][4]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of the ligand and its transition metal complexes.

Ligand Coordination Scheme

Caption: Bidentate coordination of the deprotonated ligand to a metal center.

Potential Applications

The synthesis of novel transition metal complexes with this compound opens avenues for various applications:

-

Drug Development: The presence of the triazole and pyridine moieties suggests potential antimicrobial and anticancer activities. The coordination of these ligands to metal ions can enhance their biological efficacy.

-

Catalysis: The coordinated metal centers can act as catalytic sites for various organic transformations.

-

Materials Science: The ability of the ligand to form coordination polymers can be exploited to create materials with interesting magnetic, luminescent, or porous properties.

These protocols and data provide a starting point for the synthesis and characterization of new transition metal complexes with this compound, facilitating further research into their properties and applications.

References

Application Notes and Protocols: 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a Fungicide in Agricultural Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a fungicide in agricultural chemistry. This document details its mechanism of action, presents antifungal activity data for structurally related compounds, and offers detailed protocols for in vitro and in vivo evaluation.

Introduction